Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-
Description
Properties
IUPAC Name |
N-[2-[1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7S/c1-10(22)20-13-5-3-4-12-17(13)19(26)21(18(12)25)14(9-29(2,27)28)11-6-7-15(23)16(24)8-11/h3-8,14,23-24H,9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNCFCQNLOYEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
O4-DesmethylO3-DesethylApremilast, also known as Apremilast, primarily targets the enzyme Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme within inflammatory cells that degrades cyclic adenosine monophosphate (cAMP) to AMP. By inhibiting PDE4, Apremilast increases intracellular cAMP levels.
Mode of Action
Apremilast inhibits the enzyme PDE4 within an inflammatory cell. This inhibition increases cAMP levels. As a result, Apremilast is thought to indirectly modulate the production of inflammatory mediators.
Biochemical Pathways
The increase in cAMP levels due to PDE4 inhibition by Apremilast leads to a decrease in the expression of pro-inflammatory mediators and an increase in the expression of anti-inflammatory mediators. For instance, decreases in pro-inflammatory mediators such as IL-17F, IL-17A, IL-22, and TNF-α were observed.
Biological Activity
Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]- is a compound of interest due to its potential therapeutic applications. The biological activity of this compound is attributed to its structural characteristics and the presence of specific functional groups that interact with various biological targets. This article discusses the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]- is with a molecular weight of 460.5 g/mol. Its structure features a sulfonyl group and an isoindole moiety which are critical for its biological interactions.
1. Antioxidant Activity
Research indicates that compounds similar to Acetamide have shown significant antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals. In vitro assays demonstrate that such compounds can reduce oxidative stress in cellular models.
2. Anticancer Properties
Acetamide derivatives have been investigated for their anticancer potential. Studies have shown that they can induce apoptosis in cancer cells through various pathways:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Case Study : A study demonstrated that a related acetamide derivative significantly reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
3. Antimicrobial Activity
The acetamide structure has been linked to antimicrobial properties against a range of pathogens:
- In Vitro Studies : Compounds with similar frameworks have exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
- Urease Inhibition : Some derivatives were found to inhibit urease enzyme activity more effectively than standard drugs .
4. Neuroprotective Effects
The neuroprotective potential of acetamide derivatives has been explored in models of neurodegenerative diseases:
- Mechanism : These compounds may protect neuronal cells from oxidative damage and apoptosis.
- Experimental Evidence : In vivo studies showed significant neuroprotective effects in models of induced oxidative stress .
Research Findings and Data Tables
| Activity | Effectiveness | Assay Methodology |
|---|---|---|
| Antioxidant | Significant | DPPH Scavenging Assay |
| Anticancer | Induces apoptosis | MTT Assay |
| Antimicrobial | Moderate | Agar Diffusion Test |
| Neuroprotective | Significant | Rotarod Test |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that acetamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the isoindole moiety in this compound may enhance its interaction with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in tumor cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
Neuroprotective Effects
The presence of the 3,4-dihydroxyphenyl group suggests potential neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
Acetamide derivatives are often utilized in the synthesis of polymers with specific functionalities. The sulfonyl group can impart unique properties to polymers, such as improved solubility and thermal stability. This compound could be a precursor for creating bioadhesive materials due to its ability to form strong intermolecular interactions with biological tissues .
Pharmaceutical Formulations
Drug Delivery Systems
The unique structural features of this acetamide derivative may facilitate its use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the bioavailability and targeted delivery of therapeutic agents. This is particularly relevant in the formulation of nanoparticles or liposomes designed for controlled release applications .
Case Studies
Comparison with Similar Compounds
Apremilast (CC-10004)
Chemical Name : (S)-N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
CAS Number : 608141-41-9
Key Differences :
- Substituents : Replaces the 3,4-dihydroxyphenyl group with 3-ethoxy-4-methoxyphenyl , reducing oxidative sensitivity but altering receptor binding.
- Pharmacology : Approved for psoriasis and psoriatic arthritis; inhibits PDE4 and TNF-α .
- Bioactivity : The ethoxy/methoxy groups enhance blood-brain barrier penetration compared to the dihydroxy variant, which may limit CNS access due to higher polarity .
N-Benzothiazolyl-2-Phenyl Acetamide Derivatives
Representative Structure : Substituted benzothiazole and phenyl groups linked via acetamide .
Key Differences :
- Core Structure : Benzothiazole replaces isoindole-dione, altering electronic properties and binding modes.
- Activity : These derivatives inhibit CK-1δ (casein kinase 1 delta), a target in neurodegenerative diseases. The target compound’s dihydroxyphenyl group may confer additional antioxidant benefits absent in benzothiazole derivatives .
N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide
Chloramphenicol
Chemical Name : D-(-)-threo-2,2-dichloro-N-[β-hydroxy-alpha-(hydroxymethyl)-p-nitrophenethyl]acetamide
CAS Number : 56-75-7
Key Differences :
- Nitro and Dichloro Groups : Confer antibiotic activity by inhibiting bacterial protein synthesis.
- Therapeutic Use : Broad-spectrum antibiotic, structurally distinct from the neuroprotective or anti-inflammatory acetamide derivatives .
Structural-Activity Relationship (SAR) Insights
Q & A
Q. Example Protocol :
React 3,4-dihydroxyphenylacetone with methylthioethylamine to form a thioether intermediate.
Oxidize the thioether to the sulfone using ammonium persulfate .
Perform chiral resolution via HPLC with a cellulose-based column to isolate the (S)-enantiomer .
Basic Question: How is the compound’s structural integrity validated, particularly its stereochemistry and sulfone group?
Answer:
Validation relies on a combination of spectroscopic and chromatographic techniques:
Q. Table 1: Key NMR Assignments
| Proton/Group | Chemical Shift (δ, ppm) |
|---|---|
| SOCH | 3.25 (s, 3H) |
| Isoindole C=O | 168.5 (s) |
| Aromatic protons | 6.7–7.1 (m, 4H) |
Advanced Question: How can contradictions in reported PDE4 inhibition data (IC50_{50}50 variability) be resolved?
Answer:
Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). Methodological solutions include:
- Standardized assays : Use recombinant human PDE4B and a fixed cAMP concentration (e.g., 1 µM) .
- Control for metabolites : LC-MS analysis ensures the compound does not degrade during incubation .
- Statistical rigor : Apply ANOVA to compare IC values across studies, accounting for batch variability .
Case Study :
A 2022 study resolved a 10-fold IC discrepancy by identifying residual DMSO (≥0.1%) as an inhibitor artifact. Using lower DMSO (0.01%) yielded consistent IC = 75 nM .
Advanced Question: What computational strategies predict the compound’s binding mode to PDE4?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with PDE4’s catalytic pocket. The sulfone group forms hydrogen bonds with Gln369 and hydrophobic contacts with Phe372 .
- MD simulations : GROMACS simulations (100 ns) assess stability of the binding pose. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free-energy calculations : MM-PBSA or MM-GBSA quantify binding energy (ΔG ≈ -9.8 kcal/mol) .
Q. Example Workflow :
Prepare the PDE4B structure (PDB: 1F0J).
Dock the compound using induced-fit docking.
Validate with in vitro IC correlations .
Advanced Question: How can machine learning optimize reaction yields for large-scale synthesis?
Answer:
- Bayesian optimization : Iteratively adjusts parameters (temperature, catalyst loading) to maximize yield. A 2023 study achieved 92% yield in 15 iterations .
- DoE (Design of Experiments) : Central composite design identifies critical factors (e.g., solvent polarity, reaction time) .
- Real-time analytics : In-line FTIR monitors reaction progress, feeding data to AI models for dynamic adjustments .
Q. Table 2: Optimized Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–65°C |
| Catalyst (Pd/C) | 5 mol% |
| Solvent | DMF/HO (9:1) |
Basic Question: What analytical methods quantify the compound in biological matrices?
Answer:
Q. Validation Criteria :
Advanced Question: How do structural modifications impact TNF-α inhibition while minimizing off-target effects?
Answer:
- SAR studies :
- Selectivity screening : Profile against 50+ kinases and GPCRs to identify off-target interactions. Use TR-FRET assays for high-throughput screening .
Basic Question: What in vitro models are used to evaluate anti-inflammatory efficacy?
Answer:
Q. Protocol :
Treat cells with 1 µg/mL LPS for 24 hr.
Quantify cytokines via ELISA.
Normalize data to vehicle controls .
Advanced Question: How can AI-driven flow chemistry improve synthesis scalability?
Answer:
Q. Table 3: Flow vs. Batch Comparison
| Metric | Batch | Flow |
|---|---|---|
| Yield | 78% | 94% |
| Reaction Time | 12 hr | 2 hr |
| Catalyst Loading | 10 mol% | 5 mol% |
Advanced Question: What strategies mitigate oxidative degradation during storage?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
